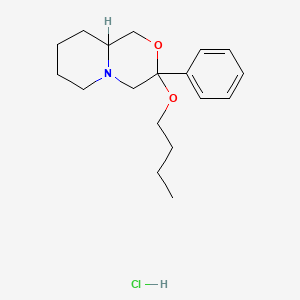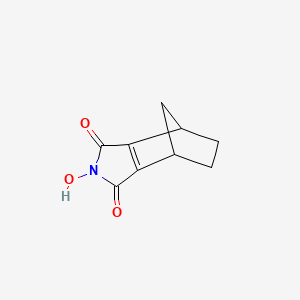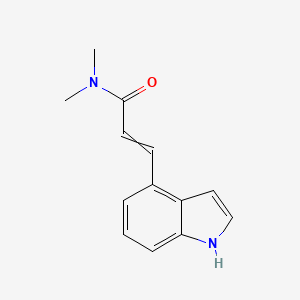![molecular formula C19H37BrO2 B14294040 2-[(14-Bromotetradecyl)oxy]oxane CAS No. 116754-57-5](/img/structure/B14294040.png)
2-[(14-Bromotetradecyl)oxy]oxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(14-Bromotetradecyl)oxy]oxane is an organic compound that consists of a six-membered ring containing five carbon atoms and one oxygen atom, with a bromotetradecyl group attached to the oxygen atom. This compound is a derivative of oxane, also known as tetrahydropyran, which is a saturated cyclic ether. The presence of the bromotetradecyl group imparts unique chemical properties to the compound, making it of interest in various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(14-Bromotetradecyl)oxy]oxane typically involves the reaction of tetrahydropyran with 1-bromotetradecane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The reaction proceeds via nucleophilic substitution, where the bromotetradecyl group replaces the hydrogen atom on the oxygen of tetrahydropyran, forming the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation, recrystallization, or chromatography to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
2-[(14-Bromotetradecyl)oxy]oxane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding oxides or brominated derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of tetradecyl oxane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines are commonly used under reflux conditions in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include hydroxytetradecyl oxane, alkoxytetradecyl oxane, and aminotetradecyl oxane.
Oxidation: Products include brominated oxanes and oxides.
Reduction: The major product is tetradecyl oxane.
科学的研究の応用
2-[(14-Bromotetradecyl)oxy]oxane has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of membrane dynamics and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
作用機序
The mechanism of action of 2-[(14-Bromotetradecyl)oxy]oxane involves its interaction with molecular targets such as enzymes, receptors, and cell membranes. The bromotetradecyl group allows the compound to insert into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the uptake and efficacy of therapeutic agents. Additionally, the compound can act as a ligand for specific receptors, modulating their activity and downstream signaling pathways.
類似化合物との比較
Similar Compounds
Tetrahydropyran: The parent compound of 2-[(14-Bromotetradecyl)oxy]oxane, consisting of a six-membered ring with one oxygen atom.
1-Bromotetradecane: A linear alkyl bromide used as a precursor in the synthesis of this compound.
Oxanes: A class of compounds with a six-membered ring containing one oxygen atom, similar to tetrahydropyran.
Uniqueness
This compound is unique due to the presence of the bromotetradecyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s amphiphilic nature, making it suitable for applications in membrane studies and drug delivery. Additionally, the bromine atom provides a reactive site for further chemical modifications, allowing the synthesis of a wide range of derivatives with tailored properties.
特性
CAS番号 |
116754-57-5 |
|---|---|
分子式 |
C19H37BrO2 |
分子量 |
377.4 g/mol |
IUPAC名 |
2-(14-bromotetradecoxy)oxane |
InChI |
InChI=1S/C19H37BrO2/c20-16-12-9-7-5-3-1-2-4-6-8-10-13-17-21-19-15-11-14-18-22-19/h19H,1-18H2 |
InChIキー |
UDPCVWXITQPZFC-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)OCCCCCCCCCCCCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane](/img/structure/B14293967.png)



![Copper, [4-(methoxycarbonyl)phenyl]-](/img/structure/B14293989.png)



![1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14294012.png)
![Octanal, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14294019.png)


